1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate
Description
The compound "1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate" is a complex indole derivative characterized by multiple functional groups. Its core structure includes a 1,2-dimethyl indole ring substituted at the 5-position with a diethylaminoethoxy-oxoethoxy chain and esterified at the 3-carboxylic acid position with a 2-(diethylamino)ethyl group. The dicitrate hemihydrate salt form enhances solubility and stability, making it suitable for pharmaceutical applications . Indole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and receptor-targeting properties .
Properties
CAS No. |
68360-93-0 |
|---|---|
Molecular Formula |
C37H55N3O19 |
Molecular Weight |
845.8 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-1,2-dimethylindol-5-yl]oxyacetyl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C25H39N3O5.2C6H8O7/c1-7-27(8-2)13-15-31-23(29)18-33-20-11-12-22-21(17-20)24(19(5)26(22)6)25(30)32-16-14-28(9-3)10-4;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h11-12,17H,7-10,13-16,18H2,1-6H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
KZLYEDSQPLUVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves multi-step organic transformations starting from substituted indole precursors. The preparation generally includes:
- Functionalization of the indole ring at the 3-position with a carboxylic acid group.
- Introduction of 1,2-dimethyl substituents on the indole ring.
- Esterification at the carboxylic acid site with 2-(diethylamino)ethyl groups.
- Attachment of the 5-position substituent featuring a 2-(2-(diethylamino)ethoxy)-2-oxoethoxy moiety.
- Formation of the dicitrate salt and incorporation of hemihydrate water during crystallization.
Detailed Preparation Methods
Synthesis of the Parent Indole Ester
The parent compound, 2-(diethylamino)ethyl 5-[2-[2-(diethylamino)ethoxy]-2-oxoethoxy]-1,2-dimethylindole-3-carboxylate (CID 50155), serves as the core intermediate.
Step 1: Indole Functionalization
Starting from 1,2-dimethylindole, selective oxidation at the 3-position introduces a carboxylic acid group. This step may involve controlled oxidation using reagents such as KMnO4 or other mild oxidants to avoid over-oxidation.Step 2: Esterification
The 3-carboxylic acid is esterified with 2-(diethylamino)ethanol under standard esterification conditions (e.g., DCC coupling or acid chloride formation followed by nucleophilic substitution) to yield the 2-(diethylamino)ethyl ester.Step 3: Introduction of the 5-Position Substituent
The 5-position on the indole ring is modified by attaching the 2-(2-(diethylamino)ethoxy)-2-oxoethoxy group. This likely involves nucleophilic substitution or etherification reactions using appropriate activated intermediates such as halides or activated esters.
Formation of Dicitrate Salt and Hemihydrate
- The final compound is isolated as a dicitrate salt to improve solubility and stability.
- Crystallization from aqueous or mixed solvent systems containing citric acid leads to formation of the dicitrate salt.
- Controlled crystallization conditions allow incorporation of hemihydrate water molecules into the crystal lattice, stabilizing the solid form.
Process Insights from Related Patent Literature
While direct preparation methods for this exact compound are scarce, related indole derivatives with diethylaminoethyl esters have been described in patent EP2264027A1, which outlines processes for preparing substituted indole esters with similar functional groups.
- The patent describes multi-step syntheses involving protection/deprotection strategies, selective alkylations, and esterifications.
- Use of mild conditions to preserve sensitive functional groups such as esters and tertiary amines is emphasized.
- Salt formation with organic acids like citric acid is a common final step to enhance pharmaceutical properties.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|---|
| 1 | Oxidation | 1,2-Dimethylindole | Mild oxidant (e.g., KMnO4) | 1,2-Dimethylindole-3-carboxylic acid |
| 2 | Esterification | 1,2-Dimethylindole-3-carboxylic acid | 2-(Diethylamino)ethanol, DCC or acid chloride | 2-(Diethylamino)ethyl 1,2-dimethylindole-3-carboxylate |
| 3 | Etherification | Intermediate from Step 2 | Activated 2-(2-(diethylamino)ethoxy)-2-oxoethoxy reagent | 2-(Diethylamino)ethyl 5-[2-[2-(diethylamino)ethoxy]-2-oxoethoxy]-1,2-dimethylindole-3-carboxylate |
| 4 | Salt Formation & Crystallization | Intermediate from Step 3 + Citric acid | Aqueous/mixed solvent crystallization | Dicitrate salt hemihydrate of final compound |
Analytical Considerations
- Purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- Crystallographic analysis confirms hemihydrate and dicitrate salt formation.
- Elemental analysis verifies incorporation of citrate and water molecules.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s uniqueness, we compare it structurally, synthetically, and pharmacologically with analogous indole-3-carboxylic acid derivatives.
Structural Analogues
Key structural variations among similar compounds include substituent groups, esterification patterns, and salt forms:
Physicochemical Properties
- Solubility: The target compound’s dicitrate salt improves water solubility compared to non-ionic esters like CAS 375839-56-8 .
- Lipophilicity (logP): Diethylamino groups reduce logP (more hydrophilic) versus methoxy or propynyloxy substituents (higher logP) .
- Stability : Hemihydrate form may enhance crystallinity and shelf-life compared to anhydrous derivatives .
Pharmacological Activities
- Ethyl 1,2-dimethyl-1H-indole-3-carboxylate () : Used in synthesizing indole-based drugs with anti-inflammatory or anticancer activity .
- Indole-3-carboxylic acid hydrazides () : Converted to oxadiazoles with demonstrated antimicrobial activity .
- 5-Methoxy Derivatives () : Found in natural products with antioxidant properties .
Biological Activity
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate is a complex organic compound belonging to the indole family. Its structure includes an indole ring with various substituents that enhance its solubility and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following features:
- Indole Ring : A bicyclic structure that is pivotal in many biological processes.
- Carboxylic Acid Group : Enhances solubility and reactivity.
- Diethylamino Substituents : Improve pharmacological properties and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H29ClN2O3 |
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | 2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-diethylazanium;chloride |
| CAS Number | 18235-89-7 |
Biological Activities
Indole derivatives, including this compound, are known for a variety of biological activities:
Antiviral Activity
Recent studies have shown that certain indole derivatives exhibit significant antiviral properties. For instance, a related indole derivative demonstrated complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM, indicating potential for development as an antiviral agent against COVID-19 .
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, some compounds have been shown to inhibit the proliferation of various cancer cell lines through pathways involving apoptosis and cell cycle arrest.
Neuroprotective Effects
Research indicates that indole derivatives may also possess neuroprotective effects. They can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) can lead to diverse physiological responses.
- Enzyme Inhibition : Many indoles act as inhibitors of enzymes involved in critical metabolic pathways.
- Oxidative Stress Reduction : Some derivatives demonstrate the ability to scavenge free radicals, thus protecting cells from oxidative damage.
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study highlighted that an indole derivative inhibited viral replication significantly and suppressed syncytium formation induced by the spike protein of SARS-CoV-2 by 89% . This suggests a promising avenue for COVID-19 treatment strategies.
- Cancer Cell Line Studies : Research on various cancer cell lines revealed that specific indole derivatives induce apoptosis through mitochondrial pathways, leading to cell death in malignant cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing diethylaminoethoxy and ester functionalities into indole derivatives?
- Methodology : Adapt multi-step protocols involving nucleophilic substitution and esterification. For example, diethylaminoethoxy groups can be introduced via reaction of bromo- or chloro-intermediates with diethylaminoethanol under reflux in anhydrous solvents (e.g., DMF or acetonitrile). Esterification may employ carbodiimide coupling agents (e.g., DCC/DMAP) or acid-catalyzed transesterification .
- Key Considerations : Monitor regioselectivity during substitutions on the indole core, as steric hindrance from methyl groups (positions 1 and 2) may influence reactivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS to confirm molecular weight and detect impurities. H/C NMR should resolve diethylaminoethyl ester protons (δ 1.0–1.2 ppm for CH, δ 3.4–3.6 ppm for NCH) and hemihydrate signals .
- Validation : Compare spectral data with analogs like ethyl 1,2-dimethyl-5-propynyloxy-indole-3-carboxylate (CAS 375839-56-8) .
Q. What are the recommended storage conditions to ensure stability of the dicitrate hemihydrate form?
- Methodology : Store under anhydrous conditions (desiccator with PO) at 2–8°C. Avoid exposure to light, as indole derivatives are prone to photodegradation. Confirm stability via periodic TLC or XRD to detect crystallization changes .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved for this compound?
- Methodology : Perform phase-solubility studies using a range of solvents (e.g., DMSO, ethanol, ethyl acetate) at controlled temperatures (25–60°C). The dicitrate salt’s solubility in aqueous buffers (pH 4–6) should be prioritized due to its hemihydrate form .
- Data Analysis : Compare with structurally related compounds, such as ethyl 5-hydroxy-2,6-dimethyl-indole-3-carboxylate (CAS 5492-71-7), which shows pH-dependent solubility due to carboxylic acid groups .
Q. What strategies mitigate byproduct formation during the esterification of the diethylaminoethoxy side chain?
- Methodology : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of diethylaminoethanol to indole intermediate) and use anhydrous acetic acid as a solvent with sodium acetate to suppress hydrolysis .
- Troubleshooting : If oxoethoxy side reactions occur, replace conventional heating with microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How can the hemihydrate form’s impact on bioavailability be assessed in preclinical models?
- Methodology : Conduct comparative pharmacokinetic studies using the hemihydrate vs. anhydrous form in rodent models. Monitor plasma concentration-time profiles and urinary excretion. Use DSC/TGA to correlate hydrate stability with bioavailability .
Methodological Challenges and Contradictions
Q. Discrepancies in reported reaction yields for similar indole-3-carboxylate derivatives: How to address them?
- Root Cause : Variability often arises from differences in starting material purity (e.g., 3-formyl-1H-indole-2-carboxylic acid) or recrystallization solvents (DMF/acetic acid vs. ethanol) .
- Resolution : Standardize starting materials via prep-HPLC and validate recrystallization protocols using single-crystal XRD to confirm polymorphic form .
Q. Conflicting bioactivity data in structure-activity relationship (SAR) studies: How to design robust experiments?
- Approach : Synthesize a congener series (e.g., varying diethylaminoethyl chain length or citrate counterion) and test in parallel using standardized assays (e.g., receptor binding or enzymatic inhibition). Include positive controls like 5-chloroindole-2-carboxamides .
- Statistical rigor : Use ANOVA with post-hoc tests to differentiate marginal activity trends from significant SAR findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
